1-Chloro-4-ethoxybenzene

Description

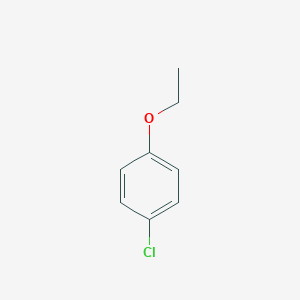

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLSVQMYQRAMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060757 | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-61-7 | |

| Record name | 1-Chloro-4-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-4-ethoxybenzene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in structured tables, details experimental methodologies for key property determination, and includes a logical workflow for physicochemical characterization.

Core Physicochemical Data

The fundamental physicochemical properties of 1-Chloro-4-ethoxybenzene are summarized below, providing a ready reference for laboratory and computational work.

Identification and Structure

| Parameter | Value | Reference |

| Chemical Name | 1-Chloro-4-ethoxybenzene | [1][2][3][4][5] |

| Synonyms | p-Chlorophenetole, 4-Chlorophenetole, p-Chlorophenyl ethyl ether, 4-Chlorophenol ethyl ether, p-Ethoxychlorobenzene | [1][2][3][5] |

| CAS Registry Number | 622-61-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉ClO | [1][2][3][4][5] |

| Molecular Weight | 156.61 g/mol | [1][2][3][5] |

| SMILES | CCOc1ccc(Cl)cc1 | [4] |

| InChI Key | IXLSVQMYQRAMEW-UHFFFAOYSA-N | [1][2][3][4][5] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 21 °C | |

| Boiling Point | 212 °C | |

| Density | 1.121 g/mL | |

| Refractive Index | 1.522 | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | [6][7] |

| Vapor Pressure | See Antoine Equation Parameters below. | [3] |

Vapor Pressure - Antoine Equation

The vapor pressure of 1-Chloro-4-ethoxybenzene can be calculated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar

-

T is the temperature in Kelvin

The coefficients for 1-Chloro-4-ethoxybenzene are as follows[3]:

| A | B | C | Temperature Range (K) |

| 4.24874 | 1722.075 | -79.206 | 395.16 - 485.09 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like 1-Chloro-4-ethoxybenzene are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the 1-Chloro-4-ethoxybenzene sample is crystalline. If it is in a liquid state (as its melting point is near room temperature), it should be cooled to solidify.

-

Finely powder a small amount of the solidified sample.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[9][10]

Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Beaker

Procedure:

-

Place a few milliliters of 1-Chloro-4-ethoxybenzene into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[11][13]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[11][13]

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[13]

Density Determination

Density is a fundamental physical property that can be used for substance identification.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

Procedure (using a pycnometer for higher accuracy):

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and weigh it again (m₂). The temperature of the water should be recorded.

-

Empty and dry the pycnometer, then fill it with 1-Chloro-4-ethoxybenzene and weigh it (m₃).

-

The density of the liquid can be calculated using the formula: Density = ((m₃ - m₁) / (m₂ - m₁)) * Density of water at the recorded temperature.

Procedure (using a graduated cylinder):

-

Weigh an empty, dry graduated cylinder.

-

Add a known volume of 1-Chloro-4-ethoxybenzene to the cylinder.

-

Weigh the graduated cylinder with the liquid.

-

The density is the mass of the liquid (final mass - initial mass) divided by the volume.[14][15][16]

Solubility Determination

Understanding solubility is crucial for applications in formulation and reaction chemistry.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure (Qualitative):

-

Place a small, measured amount of 1-Chloro-4-ethoxybenzene (e.g., 50 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, chloroform).[17]

-

Agitate the mixture vigorously for a set period.

-

Observe whether the solute completely dissolves. If it does, it is considered soluble. If a separate phase or cloudiness remains, it is sparingly soluble or insoluble.[18]

Procedure (Quantitative):

-

Prepare a saturated solution of 1-Chloro-4-ethoxybenzene in the desired solvent at a specific temperature by adding an excess of the solute to the solvent and stirring until equilibrium is reached.

-

Carefully separate a known volume of the clear, saturated solution.

-

Determine the mass of the dissolved solute in that volume, typically by evaporating the solvent and weighing the residue.

-

Express the solubility in terms of g/100 mL or mol/L.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound like 1-Chloro-4-ethoxybenzene.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

- 1. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 2. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 3. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 4. 1-chloro-4-ethoxybenzene [stenutz.eu]

- 5. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 6. Ethoxybenzene 99 103-73-1 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data of 1-Chloro-4-ethoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-4-ethoxybenzene, a key aromatic compound with applications in organic synthesis and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-chloro-4-ethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally derived public NMR data for 1-chloro-4-ethoxybenzene, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of closely related compounds, including 4-chloroanisole and 1-chloro-4-ethylbenzene, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for 1-Chloro-4-ethoxybenzene (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | Doublet | 2H | ~8.8 | Ar-H (ortho to Cl) |

| ~6.84 | Doublet | 2H | ~8.8 | Ar-H (ortho to OEt) |

| 4.02 | Quartet | 2H | ~7.0 | -O-CH₂-CH₃ |

| 1.41 | Triplet | 3H | ~7.0 | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for 1-Chloro-4-ethoxybenzene (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (C-OEt) |

| ~129.5 | Ar-C (CH, ortho to Cl) |

| ~125.5 | Ar-C (C-Cl) |

| ~115.5 | Ar-C (CH, ortho to OEt) |

| ~63.5 | -O-CH₂-CH₃ |

| ~14.8 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 1-chloro-4-ethoxybenzene reveals characteristic vibrational modes of its functional groups.[1]

Table 3: IR Absorption Data for 1-Chloro-4-ethoxybenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (asymmetric) |

| ~1110 | Strong | C-O-C stretch (symmetric) |

| ~1040 | Medium | C-Cl stretch |

| ~825 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-chloro-4-ethoxybenzene provides information about its molecular weight and fragmentation pattern.[2]

Table 4: Mass Spectrometry Data for 1-Chloro-4-ethoxybenzene

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular ion with ³⁵Cl) |

| 158 | ~33 | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 128 | High | [M - C₂H₄]⁺ |

| 111 | Moderate | [M - OC₂H₅]⁺ |

| 75 | Moderate | [C₆H₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of 1-chloro-4-ethoxybenzene into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2.1.2. Data Acquisition

-

¹H NMR:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -10 to 220 ppm.

-

2.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Place a single drop of 1-chloro-4-ethoxybenzene onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

2.2.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS)

2.3.1. Sample Introduction

-

Dissolve a small amount of 1-chloro-4-ethoxybenzene in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

2.3.2. Data Acquisition

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 200-250 °C.

2.3.3. Data Analysis

-

Identify the molecular ion peak ([M]⁺) and the peak corresponding to the ³⁷Cl isotope ([M+2]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a reference library for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of 1-chloro-4-ethoxybenzene.

Caption: Workflow for Spectroscopic Analysis of 1-Chloro-4-ethoxybenzene.

References

Synthesis of 1-Chloro-4-ethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 1-chloro-4-ethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the reaction mechanisms, provides comprehensive experimental protocols for the most common synthetic methods, and presents quantitative data in structured tables for comparative analysis. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate understanding and practical application.

Introduction

1-Chloro-4-ethoxybenzene (p-chlorophenetole) is an aromatic ether with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chloro and an ethoxy group in a para-substitution pattern on a benzene ring, makes it a valuable building block in organic synthesis. The principal methods for its preparation are the Williamson ether synthesis, starting from 4-chlorophenol, and the electrophilic chlorination of phenetole (ethoxybenzene). The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability.

Physicochemical Properties of 1-Chloro-4-ethoxybenzene

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 622-61-7 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Anise-like | [2] |

Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of 1-chloro-4-ethoxybenzene synthesis, this Sₙ2 reaction involves the reaction of the sodium salt of 4-chlorophenol (4-chlorophenoxide) with an ethylating agent, typically an ethyl halide.[3]

Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: 4-Chlorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 4-chlorophenoxide ion.

-

Nucleophilic Substitution: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide (e.g., ethyl bromide or ethyl iodide) in a classic Sₙ2 displacement, forming the ether and a salt byproduct.[4]

To enhance the reaction rate and yield, especially in biphasic systems, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed.[5][6] The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the ethyl halide is located.[7]

Figure 1: Williamson Ether Synthesis Pathway.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-chloro-4-ethoxybenzene via Williamson ether synthesis.

Materials:

-

4-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Ethyl bromide (EtBr) or Ethyl iodide (EtI)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

-

Toluene or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol in a suitable solvent such as toluene or DMF.

-

Base Addition: Add an equimolar amount of powdered sodium hydroxide. If using a phase-transfer catalyst, add a catalytic amount (e.g., 1-5 mol%) of TBAB.[2]

-

Alkylation: Add a slight excess (1.1-1.2 equivalents) of the ethyl halide (ethyl bromide is commonly used) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 1-chloro-4-ethoxybenzene.

Quantitative Data

| Parameter | Value/Condition | Note |

| Typical Yield | 85-95% | Yields can vary based on specific conditions and scale. |

| Reaction Temperature | 80-110 °C | Dependent on the solvent and ethylating agent used. |

| Reaction Time | 2-8 hours | Monitored by TLC for completion. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Improves reaction rate and yield in biphasic systems. |

Synthesis Route 2: Electrophilic Chlorination of Phenetole

An alternative route to 1-chloro-4-ethoxybenzene is the direct electrophilic aromatic substitution of phenetole (ethoxybenzene). The ethoxy group is an ortho, para-directing group, meaning that chlorination will yield a mixture of 2-chloro-4-ethoxybenzene (ortho) and 1-chloro-4-ethoxybenzene (para) isomers. The primary challenge in this synthesis is to maximize the yield of the desired para isomer.

Mechanism

The mechanism follows the general pathway for electrophilic aromatic substitution:

-

Generation of the Electrophile: A chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), is activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like a zeolite to generate a more potent electrophile.[8]

-

Nucleophilic Attack: The electron-rich aromatic ring of phenetole attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product.

To achieve high para-selectivity, shape-selective catalysts such as zeolites or bulky catalyst systems can be employed. These catalysts sterically hinder the attack at the ortho position, favoring substitution at the less hindered para position.[8][9]

Figure 2: Workflow for Electrophilic Chlorination of Phenetole.

Experimental Protocol for Para-Selective Chlorination

This protocol is based on methods developed for the para-selective chlorination of phenols and related compounds using sulfuryl chloride and a sulfur-containing catalyst system.[8][10]

Materials:

-

Phenetole (Ethoxybenzene)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dibutyl sulfide or a similar sulfur-containing catalyst

-

Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃) (as an activator)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve phenetole and a catalytic amount of dibutyl sulfide in an inert solvent like dichloromethane. Add a small amount of AlCl₃ or FeCl₃.[8]

-

Reagent Addition: Cool the mixture in an ice bath. Add sulfuryl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress and the ratio of para to ortho isomers by gas chromatography (GC).

-

Quenching: Slowly pour the reaction mixture into a cold sodium sulfite solution to destroy any unreacted sulfuryl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Separate the para and ortho isomers by fractional distillation under reduced pressure or by column chromatography.

Quantitative Data for Para-Selective Chlorination

| Parameter | Value/Condition | Note |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Offers better selectivity compared to Cl₂ in some systems.[8] |

| Catalyst System | Dialkyl sulfide / Lewis acid | Enhances para-selectivity.[8] |

| para/ortho Ratio | >10:1 | Highly dependent on the catalyst system and reaction conditions. |

| Reaction Temperature | 0-25 °C | Lower temperatures generally favor higher selectivity. |

| Yield (para-isomer) | 70-85% | Isolated yield after purification. |

Spectroscopic Characterization

The identity and purity of the synthesized 1-chloro-4-ethoxybenzene can be confirmed by spectroscopic methods.

¹H NMR (CDCl₃):

-

δ 1.41 (t, 3H, -CH₃)

-

δ 4.01 (q, 2H, -O-CH₂-)

-

δ 6.83 (d, 2H, Ar-H ortho to -OEt)

-

δ 7.25 (d, 2H, Ar-H ortho to -Cl)

¹³C NMR (CDCl₃):

-

δ 14.8 (-CH₃)

-

δ 63.8 (-O-CH₂-)

-

δ 115.5 (Ar-C ortho to -OEt)

-

δ 125.7 (Ar-C-Cl)

-

δ 129.5 (Ar-C ortho to -Cl)

-

δ 158.2 (Ar-C-OEt)

Conclusion

Both the Williamson ether synthesis and the electrophilic chlorination of phenetole are viable methods for the preparation of 1-chloro-4-ethoxybenzene. The Williamson ether synthesis offers a more direct and typically higher-yielding route to the desired product without the formation of isomers. However, it requires 4-chlorophenol as a starting material. Electrophilic chlorination of the more readily available phenetole is a feasible alternative, provided that conditions are optimized for high para-selectivity to minimize the formation of the ortho-isomer and simplify purification. The choice of method will ultimately be guided by the specific requirements of the synthesis, including cost, scale, and the availability of starting materials and specialized catalysts.

References

- 1. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. biomedres.us [biomedres.us]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-Chloro-4-ethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-ethoxybenzene, also known as p-chlorophenetole, is a halogenated aromatic ether with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

Quantitative Data Summary

A comprehensive search of scientific databases and literature did not yield a substantive dataset of experimentally determined solubilities for 1-chloro-4-ethoxybenzene in a range of common organic solvents. The absence of such a consolidated dataset highlights a gap in the available physicochemical data for this compound.

However, based on its chemical structure—a moderately polar aromatic ether—a qualitative assessment of its solubility can be made. It is expected to be poorly soluble in highly polar solvents like water and highly soluble in non-polar and moderately polar organic solvents such as ethers, ketones, and aromatic hydrocarbons, where solute-solvent interactions are more favorable.

For precise quantitative data, researchers will need to either perform experimental solubility determinations or utilize computational prediction models, as detailed in the following sections.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial for process development and validation. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like 1-chloro-4-ethoxybenzene in an organic solvent.

Isothermal Shake-Flask Method

This is a classical and widely accepted method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow for the establishment of thermodynamic equilibrium between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of 1-chloro-4-ethoxybenzene to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-resistant filter to remove all undissolved solids. This step should be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

Analysis: Dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of 1-chloro-4-ethoxybenzene in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).

Gravimetric Method

This method is suitable for non-volatile solutes and solvents.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Procedure:

-

Equilibration and Filtration: Prepare a saturated solution and filter it as described in the isothermal shake-flask method.

-

Sample Measurement: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the filtrate taken.

High-Throughput Screening (HTS) Methods

Modern drug discovery and development often employ automated HTS methods for rapid solubility assessment.

Principle: Miniaturized and automated versions of the shake-flask method are used, with concentration analysis often performed by UV-Vis spectroscopy in microtiter plates.

Procedure:

-

Sample Preparation: Small, known amounts of the compound are dispensed into the wells of a microtiter plate, followed by the addition of the test solvents.

-

Equilibration: The plate is sealed and agitated at a controlled temperature.

-

Analysis: After equilibration, the concentration of the dissolved compound is determined directly in the plate using a plate reader, often after centrifugation to settle undissolved solids.

Theoretical Models for Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting non-electrolyte activity in non-ideal mixtures.[1][2][3][4]

Principle: The UNIFAC method is a group-contribution approach that calculates activity coefficients based on the functional groups present on the molecules in the mixture.[1][2] The solubility is then calculated from the activity coefficient, the melting point, and the enthalpy of fusion of the solute.

Methodology:

-

Group Assignment: The molecular structure of 1-chloro-4-ethoxybenzene is broken down into its constituent functional groups (e.g., ACH for aromatic carbon-hydrogen, AC-Cl for aromatic carbon-chlorine, CH3 for methyl, CH2 for methylene, and a specific ether group).

-

Parameter Retrieval: The model uses pre-defined parameters for the size and surface area of these groups, as well as binary interaction parameters between different groups, which are obtained from experimental vapor-liquid or liquid-liquid equilibrium data.

-

Activity Coefficient Calculation: The activity coefficient of 1-chloro-4-ethoxybenzene in a given solvent is calculated using the UNIFAC equations, which have a combinatorial part (accounting for size and shape differences) and a residual part (accounting for group interactions).

-

Solubility Prediction: The mole fraction solubility is then predicted using the ideal solubility equation corrected by the calculated activity coefficient.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions.[5][6][7]

Principle: This method uses quantum chemical calculations to determine the screening charge density on the surface of a molecule in a virtual conductor.[5] These surface charge densities are then used in a statistical thermodynamics model to calculate the chemical potential of the molecule in a liquid phase, from which solubility can be derived.

Methodology:

-

Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for 1-chloro-4-ethoxybenzene and the solvent molecules to obtain their geometry and the screening charge density on their surfaces.

-

Statistical Thermodynamics: The COSMO-RS model uses these surface charge densities to calculate the chemical potential of the solute in the solvent.

-

Solubility Calculation: The solubility is then calculated from the chemical potentials of the pure solute and the solute in the saturated solution.

Machine Learning Models

Recently, machine learning (ML) has emerged as a powerful tool for solubility prediction.[8][9][10][11][12][13][14][15]

Principle: ML models are trained on large datasets of known experimental solubilities to learn the complex relationships between molecular structures and their solubility in different solvents.[8][9][11][13][14]

Methodology:

-

Descriptor Generation: The molecular structure of 1-chloro-4-ethoxybenzene and the solvents are converted into a set of numerical descriptors that capture their physicochemical properties.

-

Model Training: A machine learning algorithm (e.g., random forest, gradient boosting, neural network) is trained on a large dataset of compounds with known solubilities to build a predictive model.

-

Solubility Prediction: The trained model is then used to predict the solubility of 1-chloro-4-ethoxybenzene based on its molecular descriptors. The accuracy of these models is highly dependent on the quality and size of the training data.[8]

Visualizations

The following diagrams illustrate the logical workflows for determining and predicting the solubility of 1-chloro-4-ethoxybenzene.

References

- 1. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]

- 2. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. COSMO-RS - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. scm.com [scm.com]

- 8. d-nb.info [d-nb.info]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 13. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 14. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

Reactivity of 1-Chloro-4-ethoxybenzene with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-4-ethoxybenzene with various nucleophiles. Due to the electronic properties of the ethoxy substituent, this substrate exhibits low reactivity towards classical nucleophilic aromatic substitution (SNAr). Therefore, this document focuses on modern, synthetically relevant transition-metal-catalyzed cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation, which are essential for the functionalization of this and similar unactivated aryl chlorides.

Introduction to the Reactivity of 1-Chloro-4-ethoxybenzene

1-Chloro-4-ethoxybenzene is classified as an electron-rich, or "unactivated," aryl halide. The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is predominantly dictated by the electronic nature of the substituents on the aromatic ring. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.

The ethoxy group (-OEt) at the para position is an electron-donating group (EDG) through resonance, which destabilizes the negatively charged Meisenheimer complex that would form upon nucleophilic attack. This destabilization results in a high activation energy barrier, rendering the substrate largely unreactive towards traditional SNAr reactions under standard laboratory conditions. Effecting a substitution reaction without a catalyst typically requires harsh conditions, such as high temperatures and pressures, and may proceed through an alternative, high-energy benzyne intermediate.

Given these limitations, the functionalization of 1-chloro-4-ethoxybenzene with nucleophiles is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by enabling the formation of carbon-heteroatom bonds on unactivated aryl halides under relatively mild conditions. The following sections will detail the two primary catalytic systems utilized for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with amines.[1][2] This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a sterically hindered phosphine ligand. The reaction is highly tolerant of various functional groups and has a broad substrate scope, including unactivated aryl chlorides like 1-chloro-4-ethoxybenzene.[3][4]

Reaction Mechanism and Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloro-4-ethoxybenzene to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amide complex.

-

Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][3]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data: Representative Yields

While specific kinetic data such as rate constants for 1-chloro-4-ethoxybenzene are not widely published, product yields serve as a practical measure of reactivity and reaction efficiency. The table below summarizes typical yields for Buchwald-Hartwig amination of unactivated aryl chlorides with various amines, which are representative of the expected outcomes for 1-chloro-4-ethoxybenzene.

| Nucleophile (Amine) | Aryl Halide | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aniline | Chlorobenzene | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 95 | [2] |

| Aniline | 2-Bromo-estrone ether | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 92 | [5][6] |

| 4-Nitroaniline | 2-Bromo-estrone ether | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 99 | [5][6] |

| Morpholine | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85 | [7] |

| Primary Alkylamine | Aryl Chlorides | [Pd(IPr*)(cin)Cl] | KOtAm | Toluene | 110 | >90 | [8] |

Detailed Experimental Protocol: Representative Procedure

The following is a representative experimental protocol for the Buchwald-Hartwig amination of 1-chloro-4-ethoxybenzene with a generic primary or secondary amine, adapted from established procedures for unactivated aryl chlorides.[2][7]

Materials:

-

1-Chloro-4-ethoxybenzene (1.0 mmol, 1 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by 1-chloro-4-ethoxybenzene and the amine nucleophile.

-

Seal the vessel and place it in a preheated oil bath or microwave reactor set to 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine product.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst or stoichiometric copper.[1] While traditional Ullmann reactions required harsh conditions (high temperatures >200 °C), modern protocols employ soluble copper(I) catalysts with ligands (such as diamines or amino acids), allowing the reaction to proceed under much milder conditions.[9][10] This makes it a viable alternative to palladium-catalyzed methods for coupling 1-chloro-4-ethoxybenzene with a range of nucleophiles.

Reaction Mechanism and Catalytic Cycle

The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.

-

Ligand Exchange: The active Cu(I) complex reacts with the deprotonated nucleophile (e.g., an alkoxide, amide, or thiolate) to form a copper-nucleophile species.

-

Oxidative Addition: The aryl halide, 1-chloro-4-ethoxybenzene, adds to the Cu(I) complex to form a transient Cu(III) intermediate.

-

Reductive Elimination: The C-X (X = O, N, S) bond is formed via reductive elimination from the Cu(III) center, yielding the coupled product and regenerating a Cu(I) species.[11]

Caption: Proposed catalytic cycle for the Ullmann condensation.

Quantitative Data: Representative Yields

The Ullmann condensation is particularly useful for C-O and C-S bond formation, complementing the C-N couplings of the Buchwald-Hartwig reaction. The table below shows typical yields for modern Ullmann-type reactions involving aryl chlorides.

| Nucleophile | Aryl Halide | Catalyst System (Cu Source/Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenols | (Hetero)Aryl-Cl | CuBr / (2-Pyridyl)acetone | Cs₂CO₃ | DMSO | 120 | 19-97 | [9] |

| Anilines | (Hetero)Aryl-Cl | CuI / 6-hydroxy picolinohydrazide | K₂CO₃ | Toluene | 100 | Moderate-High | [10] |

| N-Heterocycles | Aryl-Cl | CuCl / Ligand | K₂CO₃ | Toluene | 110 | Good | [9] |

| Thiols | Aryl-Cl | CuI / Ligand-free | K₂CO₃ | DMF | 130-140 | High | [11] |

| Aliphatic Alcohols | Aryl-I/Br | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 80-100 | 59-99 | [9] |

Detailed Experimental Protocol: Representative Procedure

The following is a representative experimental protocol for the Ullmann condensation of 1-chloro-4-ethoxybenzene with a generic phenol, adapted from modern ligand-accelerated procedures.[9]

Materials:

-

1-Chloro-4-ethoxybenzene (1.0 mmol, 1 equiv.)

-

Phenol (1.1 mmol, 1.1 equiv.)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

A suitable ligand (e.g., L-proline or an N,N-dimethylglycine) (0.2 mmol, 20 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

-

To an oven-dried Schlenk tube, add CuI, the ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add the phenol, followed by 1-chloro-4-ethoxybenzene and the anhydrous solvent via syringe.

-

Seal the tube and place it in a preheated oil bath at 110-130 °C.

-

Stir the reaction mixture vigorously for 24-48 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and add an aqueous solution of ammonium chloride (20 mL) to complex with the copper catalyst.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Caption: Experimental workflow for Ullmann condensation.

Conclusion

The reactivity of 1-chloro-4-ethoxybenzene towards nucleophiles is fundamentally limited in classical SNAr reactions due to the electron-donating nature of the ethoxy group. For professionals in research and drug development, efficient and reliable C-N, C-O, and C-S bond formation on this scaffold is best achieved through modern transition-metal-catalyzed cross-coupling reactions. The Palladium-catalyzed Buchwald-Hartwig amination offers a premier route for the synthesis of N-arylated compounds, while the Copper-catalyzed Ullmann condensation provides a powerful, complementary method, especially for the synthesis of diaryl ethers and thioethers. The choice between these methodologies will depend on the specific nucleophile, desired functional group tolerance, and economic considerations. The protocols and data presented herein serve as a comprehensive guide for the successful functionalization of this important chemical intermediate.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. research.rug.nl [research.rug.nl]

- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

Crystal Structure of 1-Chloro-4-ethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 1-Chloro-4-ethoxybenzene. A thorough search of crystallographic databases and scientific literature reveals that a definitive, publicly available crystal structure for 1-Chloro-4-ethoxybenzene has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, bond lengths, and angles are not available for this specific compound. This guide provides the available chemical and physical properties of 1-Chloro-4-ethoxybenzene. To illustrate the principles and data typically generated in a crystallographic study of a related molecule, this document presents a detailed analysis of the crystal structure of a closely related compound, 1-Benzyloxy-4-chlorobenzene. A generalized experimental protocol for single-crystal X-ray diffraction is also provided, followed by a logical workflow diagram for crystallographic analysis.

1-Chloro-4-ethoxybenzene: Current Status

1-Chloro-4-ethoxybenzene, also known as p-chlorophenetole, is an aromatic ether. Despite its use in various chemical syntheses, its three-dimensional solid-state structure has not been elucidated by single-crystal X-ray diffraction according to publicly accessible records. The following table summarizes the known properties of this compound.

| Property | Value |

| Chemical Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 622-61-7 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | 1.121 g/cm³ (Predicted) |

Illustrative Crystal Structure: 1-Benzyloxy-4-chlorobenzene

To provide researchers with an example of the crystallographic data expected for a substituted chloroalkoxybenzene, the crystal structure of 1-Benzyloxy-4-chlorobenzene is presented. This compound shares structural similarities with 1-Chloro-4-ethoxybenzene, featuring a chlorophenyl group bonded to an oxygen atom.

Crystallographic Data for 1-Benzyloxy-4-chlorobenzene

The following tables summarize the key crystallographic data for 1-Benzyloxy-4-chlorobenzene.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁ClO |

| Formula Weight | 218.67 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 11.485(2) Å, α = 90° |

| b = 13.033(3) Å, β = 90° | |

| c = 7.3333(15) Å, γ = 90° | |

| Volume | 1097.7(4) ų |

| Z | 4 |

| Density (calculated) | 1.323 Mg/m³ |

| Absorption Coefficient | 0.323 mm⁻¹ |

| F(000) | 456 |

| Crystal Size | 0.40 x 0.35 x 0.20 mm |

| Theta Range for Data Collection | 3.10 to 27.50° |

| Reflections Collected | 10943 |

| Independent Reflections | 2523 [R(int) = 0.0394] |

| Goodness-of-fit on F² | 1.163 |

| Final R indices [I>2sigma(I)] | R1 = 0.0513, wR2 = 0.1151 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1214 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Cl(1)-C(4) | 1.741(3) |

| O(1)-C(1) | 1.370(3) |

| O(1)-C(7) | 1.429(3) |

| C(1)-O(1)-C(7) | 118.0(2) |

| O(1)-C(1)-C(2) | 119.9(3) |

| O(1)-C(1)-C(6) | 119.8(3) |

Experimental Protocols: A Generalized Approach

The following section outlines a typical experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a compound like 1-Chloro-4-ethoxybenzene, based on the methodology used for similar structures.

Synthesis and Crystallization

-

Synthesis: 1-Chloro-4-ethoxybenzene can be synthesized via the Williamson ether synthesis. 4-chlorophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., acetone or DMF). Subsequently, ethyl iodide or ethyl bromide is added to the resulting phenoxide, and the reaction mixture is heated to afford the desired product.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane).

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed. For 1-Benzyloxy-4-chlorobenzene, single crystals were obtained by slow evaporation from a chloroform solution.[1]

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 298 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are collected over a range of crystal orientations.

-

Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities and standard uncertainties. Corrections for Lorentz and polarization effects, and absorption are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualization of Crystallographic Workflow

The following diagram illustrates the logical workflow for a typical single-crystal X-ray diffraction experiment.

References

1-Chloro-4-ethoxybenzene chemical safety and hazards

An In-depth Technical Guide to the Chemical Safety and Hazards of 1-Chloro-4-ethoxybenzene

Introduction

1-Chloro-4-ethoxybenzene (CAS No. 622-61-7) is an aromatic ether compound utilized primarily as an organic building block and intermediate in scientific research and chemical manufacturing.[1][2] Its structure, featuring a substituted benzene ring, necessitates a thorough understanding of its safety and hazard profile for professionals in research, discovery, and drug development. This guide provides a comprehensive overview of its chemical and physical properties, potential hazards, safe handling protocols, and emergency procedures, compiled from available safety data for the compound and its structural analogs. Due to the limited availability of specific toxicological data, this chemical should be handled with the caution appropriate for a substance whose properties have not been fully investigated.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-Chloro-4-ethoxybenzene is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| IUPAC Name | 1-Chloro-4-ethoxybenzene | [2][4] |

| Synonyms | p-Chlorophenetole, p-Chlorophenyl ethyl ether, 4-Chlorophenetole | [2][5] |

| CAS Number | 622-61-7 | [2][5] |

| Molecular Formula | C₈H₉ClO | [2][5][6] |

| Molecular Weight | 156.61 g/mol | [2][4] |

| Appearance | Liquid | |

| Melting Point | 21 °C | [7] |

| Boiling Point | 212 °C | [7] |

| Density | 1.121 g/mL | [7] |

| Flash Point | No data available | |

| Solubility | Insoluble in water (inferred from related compounds) | [8] |

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for 1-Chloro-4-ethoxybenzene is not consistently available. However, by examining structurally similar compounds, potential hazards can be anticipated. Researchers should handle this compound assuming it may possess similar risks.

| Hazard Class (based on analogs) | GHS Hazard Statement (Code) | Notes on Analog Compound |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on 1-(Chloromethyl)-4-ethoxybenzene[9] |

| Skin Irritation | H315: Causes skin irritation | Based on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11] |

| Eye Irritation | H319: Causes serious eye irritation | Based on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | Based on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11] |

| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | Based on 1-(Chloromethyl)-4-ethoxybenzene[9] |

Toxicological Data

A thorough investigation of available literature reveals a significant lack of specific toxicological studies for 1-Chloro-4-ethoxybenzene. Key quantitative metrics such as LD50 and LC50 values are not available.

| Toxicity Metric | Route | Species | Value |

| Acute Oral Toxicity (LD50) | Oral | Not Tested | No data available |

| Acute Dermal Toxicity (LD50) | Dermal | Not Tested | No data available |

| Acute Inhalation Toxicity (LC50) | Inhalation | Not Tested | No data available |

| Carcinogenicity | - | - | No data available |

| Mutagenicity | - | - | No data available |

Given these data gaps, it is imperative to employ stringent safety measures to minimize exposure until more comprehensive toxicological assessments are performed.

Experimental Protocols

While specific experimental safety studies for 1-Chloro-4-ethoxybenzene are not publicly documented, standardized methodologies are used to determine such data. Below are generalized protocols for key safety assessments.

Protocol 1: Determination of Acute Oral Toxicity (OECD 423)

This protocol describes a stepwise procedure using a limited number of animals to obtain a statistically robust estimate of the LD50.

-

Animal Selection: Healthy, young adult rats of a single strain are acclimatized for at least 5 days.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil or water).

-

Administration: A single dose is administered by gavage to a group of three fasted animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

-

Stepwise Procedure:

-

If no mortality occurs at the starting dose (e.g., 300 mg/kg), the dose is increased for the next group.

-

If mortality occurs, the dose is decreased for the next group.

-

The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (2000 mg/kg).

-

-

Data Analysis: The LD50 is estimated based on the observed outcomes and statistical tables provided in the guideline.

Protocol 2: Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)

This method is used to determine the flash point of combustible liquids.

-

Apparatus: A Pensky-Martens closed-cup tester is used, consisting of a test cup, lid, and heating apparatus.

-

Sample Preparation: The test cup is filled with the sample to the specified level.

-

Heating: The sample is heated at a slow, constant rate while being continuously stirred.

-

Test Flame Application: At regular temperature intervals, a small test flame is directed into the vapor space of the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling 1-Chloro-4-ethoxybenzene.

5.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14]

5.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[13][14]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[8][14] All skin should be covered.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[14][15]

5.3 Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[11]

-

Keep away from heat, sparks, and open flames.[16]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[14][17]

5.4 Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Protect from light.[15]

-

It is recommended to store the material in a locked cabinet or area.[12][14]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or emergency.

6.1 First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][14][15] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [3][14][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][14][15] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][14][15] |

6.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][16]

-

Specific Hazards: The material is combustible.[16] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][11] Vapors may be heavier than air and can form explosive mixtures with air.[17]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[15]

6.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.2. Ensure adequate ventilation.[14]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][14]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[14][15] Collect the material in a suitable, labeled container for disposal by a licensed waste disposal company.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 6. Benzene, 1-chloro-4-ethoxy- | C8H9ClO | CID 69326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-chloro-4-ethoxybenzene [stenutz.eu]

- 8. lobachemie.com [lobachemie.com]

- 9. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

Technical Guide: Material Safety Data Sheet for 1-Chloro-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for 1-Chloro-4-ethoxybenzene (CAS No. 622-61-7). The information is compiled from various chemical and regulatory databases. It is intended to serve as a core reference for laboratory personnel and professionals engaged in research and development.

Section 1: Chemical Identification and Physical Properties

1-Chloro-4-ethoxybenzene is an aromatic ether. Its identity and key physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-4-ethoxybenzene | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 622-61-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₉ClO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 156.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Data not specified | |

| Odor | Data not specified |

Table 1.1: Chemical Identification of 1-Chloro-4-ethoxybenzene

| Property | Value | Source |

| Melting Point | 21 °C | --INVALID-LINK-- |

| Boiling Point | 212 °C | --INVALID-LINK-- |

| Density | 1.121 g/mL | --INVALID-LINK-- |

| Refractive Index | 1.522 | --INVALID-LINK-- |

Table 1.2: Physical Properties of 1-Chloro-4-ethoxybenzene

Section 2: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Table 2.1: Potential GHS Classification for 1-Chloro-4-ethoxybenzene

Note: This classification is illustrative and based on related compounds. It must be verified through specific testing.

Section 3: Experimental Protocols for Safety Assessment

While specific experimental data for 1-Chloro-4-ethoxybenzene is limited, the following sections describe the standardized OECD guidelines that are the basis for determining the toxicological and ecotoxicological properties of chemical substances.

Acute Oral Toxicity

Protocol: OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Toxic Class Method).[1][2][3][4]

-

Principle: These methods are used to assess the adverse effects occurring within a short time of oral administration of a single dose of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure (TG 420): A stepwise procedure is used with a small number of animals per step. Dosing is initiated at a level expected to produce some signs of toxicity without mortality. Subsequent dosing at higher or lower fixed doses (5, 50, 300, 2000 mg/kg) depends on the observed outcomes.[3]

-

Procedure (TG 423): This method allows for the classification of a substance into a GHS category based on the mortality observed after sequential dosing at defined starting dose levels (e.g., 300 mg/kg, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

Skin Irritation

Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[5][6][7][8]

-

Principle: This in vitro method assesses the potential of a chemical to cause reversible skin damage. It uses a three-dimensional human epidermis model that mimics the upper layers of human skin.[5][6][7][8]

-

Procedure: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a recovery period (e.g., 42 hours).[8]

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the cells. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[6][8]

Ecotoxicity

Protocol: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test).

-

Principle: This test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

-

Procedure: Young daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

-

Endpoint: The primary endpoint is the immobilization of the daphnids, defined as their inability to swim. The concentration that causes immobilization in 50% of the daphnid population (EC50) is calculated.

Section 4: Handling, Storage, and Disposal

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of any vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[9][10] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways. |

Table 4.1: Handling, Storage, and Disposal Recommendations

Section 5: Visualized Workflows

The following diagrams illustrate standard logical workflows for chemical safety and handling.

Caption: Chemical Hazard Assessment and MSDS Authoring Workflow.

Caption: Standard Laboratory Protocol for Safe Chemical Handling.

References